molecular formula C17H16N2O7 B11667268 (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11667268
M. Wt: 360.3 g/mol
InChI Key: AXHKKSCIPXKGHG-XFFZJAGNSA-N
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Description

(2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tetrahydropyrimidinylidene moiety, and a phenoxyacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Tetrahydropyrimidinylidene Moiety: This step involves the reaction of a suitable precursor with prop-2-en-1-yl groups under controlled conditions to form the tetrahydropyrimidinylidene structure.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Phenoxyacetic Acid: The final step involves coupling the intermediate with phenoxyacetic acid under conditions that promote esterification or amidation, depending on the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid: This compound is unique due to its specific structural features and reactivity.

    (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.

    (2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)butyric acid: Contains a butyric acid group, offering different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural elements. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H16N2O7/c1-3-6-19-16(23)11(15(22)18-17(19)24)7-10-4-5-12(13(8-10)25-2)26-9-14(20)21/h3-5,7-8H,1,6,9H2,2H3,(H,20,21)(H,18,22,24)/b11-7-

InChI Key

AXHKKSCIPXKGHG-XFFZJAGNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O

Origin of Product

United States

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